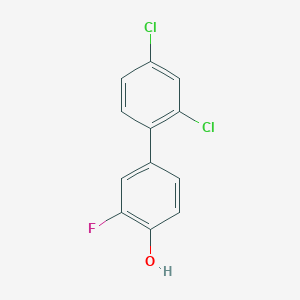

4-(2,4-Dichlorophenyl)-2-fluorophenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2,4-dichlorophenyl)-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2FO/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(15)5-7/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUGWWVOYDZJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00684440 | |

| Record name | 2',4'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261891-04-6 | |

| Record name | 2',4'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Synthesis of 4-(2,4-Dichlorophenyl)-2-fluorophenol

The construction of the target molecule is not achievable through simple, direct functionalization of a biphenyl (B1667301) core. Instead, the most effective strategies involve a convergent synthesis, where the two distinct aromatic rings—a 2,4-dichlorophenyl unit and a 2-fluorophenol (B130384) unit—are prepared separately and then joined in a final key step.

Approaches Involving Phenol (B47542) Chlorination and Fluorination

This approach focuses on the preparation of the key precursors. The synthesis of the final biaryl structure relies on having the correct halogen and activating groups on separate aromatic rings prior to coupling.

Synthesis of the 2,4-Dichlorophenol (B122985) Precursor: The 2,4-dichlorophenol moiety is a common industrial chemical, and its synthesis from phenol is well-documented. The primary challenge is achieving high regioselectivity, as direct chlorination of phenol can yield a mixture of isomers, including 2-chlorophenol, 4-chlorophenol, 2,6-dichlorophenol (B41786), and 2,4,6-trichlorophenol. To favor the formation of 2,4-dichlorophenol, specific catalytic systems are employed, often using sulfuryl chloride (SO₂Cl₂) or chlorine gas as the chlorinating agent.

Key strategies include the use of Lewis acids or combined catalytic systems that direct the electrophilic chlorination to the ortho and para positions while minimizing the formation of the undesired 2,6-isomer.

Synthesis of the 2-Fluorophenol Precursor: The second precursor is a 2-fluorophenol derivative, functionalized at the 4-position to enable the cross-coupling reaction. A common strategy involves the synthesis of 4-bromo-2-fluorophenol (B1271925) or the corresponding 2-fluorophenol-4-boronic acid. The synthesis of fluorophenols can be more complex than chlorination and may proceed through several routes, such as:

Diazotisation of a corresponding aminophenol followed by a Schiemann reaction or related fluorination method.

Ortho-lithiation of a protected phenol followed by reaction with an electrophilic fluorine source.

Oxidation of a corresponding fluorophenylboronic acid.

By preparing these two specific precursors, the stage is set for a controlled and regioselective coupling.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The central step in synthesizing this compound is the formation of the C-C bond between the two aromatic rings. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. numberanalytics.comacs.orgsci-hub.se

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is the most prevalent method for this type of biaryl synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid reagents. numberanalytics.comnih.gov The general scheme involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base.

For the target molecule, two primary Suzuki coupling routes are feasible:

Route A: Coupling of 2,4-dichlorophenylboronic acid with 4-bromo-2-fluorophenol .

Route B: Coupling of a (2,4-dichlorophenyl)halide (e.g., 1-bromo-2,4-dichlorobenzene) with 2-fluorophenol-4-boronic acid .

Both routes lead to the desired product, and the choice often depends on the availability and ease of synthesis of the starting materials. The reaction is typically catalyzed by a Pd(0) species, generated in situ from a Pd(II) precatalyst, and requires a base such as potassium carbonate, potassium phosphate, or sodium hydroxide (B78521) to facilitate the transmetalation step. nih.govbeilstein-journals.org

Other Coupling Methods: While Suzuki coupling is common, other methods like Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilanes) are also effective for biaryl synthesis and could be adapted for this target. numberanalytics.comorganic-chemistry.org

Regioselective Synthesis and Isomer Control

Control of isomer formation is paramount in the synthesis of a specific polysubstituted compound like this compound. Direct functionalization of a parent biphenyl structure would lead to a complex mixture of isomers that would be difficult to separate.

The primary strategy for ensuring absolute isomer control is the use of pre-functionalized coupling partners, as described in the cross-coupling section. The regiochemistry of the final product is locked in by the substitution pattern of the starting materials. For example, by using 2,4-dichlorophenylboronic acid, the dichlorophenyl moiety is guaranteed to have the correct 2,4-substitution pattern. Similarly, using 4-bromo-2-fluorophenol ensures the precise placement of the fluoro and hydroxyl groups relative to the newly formed C-C bond. mdpi.combohrium.com

The challenge of regioselectivity is therefore shifted to the synthesis of the precursors themselves. For instance, during the chlorination of phenol to produce the 2,4-dichloro-substituted precursor, careful selection of catalysts and conditions is necessary to maximize the yield of the desired isomer over others, such as 2,6-dichlorophenol. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry offers several advanced techniques to improve the efficiency, yield, and environmental footprint of complex syntheses.

Catalytic Methods in Aromatic Functionalization

The success of the synthesis hinges on effective catalysis in both the precursor formation and the final coupling step. researchgate.netresearchgate.net

Catalysis in Precursor Synthesis: For the regioselective chlorination of phenol, various catalytic systems have been developed to enhance the yield of 2,4-dichlorophenol. These include Lewis acids, zeolites, and proprietary mixed-catalyst systems designed to direct the incoming electrophile.

| Catalyst System | Chlorinating Agent | Key Advantage |

| Aluminum Chloride (AlCl₃) | Sulfuryl Chloride | High conversion, traditional Lewis acid catalysis. |

| Iron(III) Chloride (FeCl₃) / Phenyl Sulfide | Chlorine | "Positioning effect" to increase para-selectivity. |

| Phosphorus Pentachloride (PCl₅) | Chlorine | High selectivity for 2,4-dichlorophenol with low impurity levels. |

| Manganese(II) Sulfate (B86663) (MnSO₄) | HCl / H₂O₂ | High activity and selectivity under mild, aqueous conditions. |

Catalysis in Cross-Coupling: Palladium complexes are the catalysts of choice for Suzuki-Miyaura reactions. The efficiency of the coupling depends on the palladium source and, crucially, the choice of ligand, which stabilizes the palladium center and facilitates the catalytic cycle.

| Catalyst / Precatalyst | Ligand | Typical Application |

| Pd(PPh₃)₄ | Triphenylphosphine | Standard, widely used catalyst for general Suzuki couplings. bohrium.com |

| Pd(OAc)₂ or PdCl₂ | Phosphine ligands (e.g., SPhos, XPhos) | Used for more challenging or sterically hindered couplings. |

| Pd(OH)₂ | None (used directly) | Effective catalyst, particularly in certain aqueous conditions. nih.gov |

| Encapsulated Pd (e.g., Pd EnCat™) | Polyurea matrix | Allows for easy removal and recycling of the catalyst. durham.ac.uk |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. beilstein-journals.org By using a dedicated microwave reactor, reaction mixtures can be heated to high temperatures and pressures rapidly and uniformly, often leading to dramatic reductions in reaction time and improvements in yield. cnr.ittandfonline.com

This technique is particularly well-suited for transition-metal-catalyzed cross-coupling reactions. mdpi.com A Suzuki-Miyaura coupling that might take several hours or even days under conventional heating can often be completed in a matter of minutes using microwave irradiation. mdpi.comdurham.ac.uknih.gov For the synthesis of this compound, applying microwave heating to the key C-C bond-forming step would offer significant advantages:

Rate Acceleration: Reaction times can be reduced from hours to 5-30 minutes. bohrium.comdurham.ac.uk

Improved Yields: Rapid heating can minimize the formation of decomposition byproducts.

High Efficiency: Enables rapid screening of reaction conditions (e.g., different catalysts, bases, and solvents) to optimize the synthesis. mdpi.com

This advanced approach provides a more efficient and resource-effective route to the target biaryl phenol compared to traditional thermal methods. nih.govmdpi.com

Precursor Chemistry and Derivatization for Synthesis

The synthesis of this compound relies on the availability of key halogenated phenol precursors. The two primary building blocks are a derivative of 2,4-dichlorophenol and a derivative of 2-fluorophenol, which are coupled to form the final biaryl structure.

2,4-Dichlorophenol Synthesis: This important industrial intermediate is primarily produced by the chlorination of phenol. researchgate.net The direct chlorination using chlorine gas is a common method, though it can produce a mixture of isomers, including 2,6-dichlorophenol and 2,4,6-trichlorophenol. researchgate.netnih.gov To improve selectivity, catalytic methods are employed. Lewis acids (e.g., AlCl₃, FeCl₃) and organic co-catalysts can direct the chlorination to yield 2,4-dichlorophenol with higher purity (over 96%). google.comgoogle.com Another approach is oxychlorination, which uses a chlorine source like hydrogen chloride (HCl) in the presence of an oxidant such as hydrogen peroxide (H₂O₂). arabjchem.orgrsc.org This method can be catalyzed by salts like manganous(II) sulfate in an aqueous medium, presenting a more environmentally benign route. arabjchem.orgrsc.org

Fluorinated Phenol Precursor Synthesis (e.g., 4-Bromo-2-fluorophenol): A suitable coupling partner for synthesizing the target molecule is a 2-fluorophenol derivative halogenated at the 4-position, such as 4-bromo-2-fluorophenol. This precursor can be synthesized through several routes. One common method involves the direct bromination of 2-fluorophenol. The reaction can be carried out by treating 2-fluorophenol with bromine in a solvent like methylene (B1212753) chloride at low temperatures, yielding the desired product with high efficiency. researchgate.net An alternative approach starts with p-bromophenol, which can be selectively fluorinated at the ortho-position using electrophilic fluorinating agents like Selectfluor™ under specific conditions. manchester.ac.uknih.gov Other methods for preparing fluorophenols include the diazotization of a fluoroaniline (B8554772) followed by hydrolysis, or the hydrolysis of chlorofluorobenzenes under acidic conditions with a copper catalyst. nih.gov

The chemical structure of this compound, featuring a reactive phenolic hydroxyl group and multiple halogen substituents, allows for extensive derivatization to enhance its utility in further synthetic applications. These modifications can alter the compound's physical properties, reactivity, and biological activity, making it a versatile intermediate.

The most accessible site for derivatization is the phenolic hydroxyl (-OH) group. This group can readily undergo:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis) converts the phenol into an ether. This transformation protects the hydroxyl group, increases lipophilicity, and can introduce new functionalities.

Esterification: Acylation with acid chlorides or anhydrides yields the corresponding esters. This is another common protecting group strategy and can be used to introduce a wide variety of acyl groups.

Silylation: Treatment with silylating agents, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the hydroxyl group into a silyl (B83357) ether. nih.gov This derivatization increases volatility, which is often done to make phenolic compounds more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

The halogen atoms on the aromatic rings also provide handles for further modification, although they are generally less reactive than the hydroxyl group. The chlorine atoms, particularly, could be targeted for nucleophilic aromatic substitution under harsh conditions or participate in further metal-catalyzed cross-coupling reactions, allowing for the construction of even more complex poly-aryl systems. The fluorine atom enhances the molecule's metabolic stability and modulates its electronic properties, which is a valuable feature in the design of bioactive molecules. researchgate.net

The this compound scaffold is a valuable building block for the synthesis of more complex organic molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. google.comarabjchem.org The biaryl motif is a privileged structure found in numerous natural products and pharmacologically active compounds. arabjchem.org

The inherent functionality of the molecule provides multiple points for elaboration. The phenolic hydroxyl group can act as a nucleophile or be converted into a leaving group (e.g., a triflate), enabling a range of C-O and C-C bond-forming reactions. This allows for the connection of the biaryl core to other molecular fragments. For example, the synthesis of certain herbicides and antifungal agents utilizes dichlorophenol intermediates. google.comresearchgate.net

Furthermore, the chlorinated phenyl ring and the fluorinated phenol ring contribute unique properties to the final complex molecule. The dichlorophenyl moiety is a common feature in many pesticides and pharmaceuticals. The fluorine atom can improve metabolic stability, binding affinity, and bioavailability of a drug candidate. Therefore, this compound serves as a pre-functionalized, advanced intermediate that allows synthetic chemists to efficiently construct larger target molecules with desirable physicochemical and biological properties. Its use bypasses the need to build the complex biaryl core from simpler starting materials, streamlining the synthetic process.

Reaction Mechanisms and Pathways

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms applicable to 4-(2,4-Dichlorophenyl)-2-fluorophenol requires an examination of fundamental organic reactions pertinent to its structural components. These include nucleophilic and electrophilic substitutions on the aromatic rings, as well as various transformation pathways.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for replacing halogen substituents on an aromatic ring with a nucleophile. libretexts.org This reaction is particularly relevant for aryl halides that are "activated" by the presence of strongly electron-withdrawing groups. libretexts.org The generally accepted mechanism proceeds through a two-step addition-elimination process. libretexts.org

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the ring is temporarily disrupted. libretexts.org

Leaving Group Elimination: The aromatic system is restored by the departure of the halide leaving group. stackexchange.com

For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, as this step involves the loss of aromaticity. stackexchange.com Consequently, the reaction rate is more influenced by factors that stabilize this intermediate than by the leaving group's ability. Fluorine, due to its high electronegativity, exerts a strong inductive effect that stabilizes the negative charge in the Meisenheimer complex, often making fluoroarenes more reactive in SNAr reactions than their chloro- or bromo- counterparts. stackexchange.com

In the context of this compound, both the fluorinated ring and the dichlorinated ring can potentially undergo nucleophilic substitution, though their reactivity would differ based on the electronic environment and the specific reaction conditions. The presence of other substituents and the specific nucleophile used would determine the regioselectivity of the reaction.

| Feature | Description |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Key Intermediate | Meisenheimer Complex libretexts.org |

| Mechanism Steps | 1. Addition of Nucleophile2. Elimination of Leaving Group stackexchange.com |

| Rate-Determining Step | Formation of the Meisenheimer complex stackexchange.com |

| Reactivity of Halogens | F > Cl > Br > I (due to inductive stabilization of intermediate) stackexchange.com |

The phenolic hydroxyl (-OH) group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr) reactions. byjus.commlsu.ac.in This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. byjus.com Phenols are highly susceptible to electrophilic attack, often reacting under milder conditions than benzene (B151609) itself. mlsu.ac.inlibretexts.org

Key SEAr reactions for phenolic systems include:

Halogenation: Phenols react readily with halogens. For instance, treatment with bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol. byjus.com To achieve monohalogenation, less polar solvents and lower temperatures are required. mlsu.ac.in

Nitration: Reaction with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid can lead to oxidation and the formation of polysubstituted products like picric acid. mlsu.ac.inlibretexts.org

Sulfonation: The reaction with sulfuric acid is temperature-dependent. At lower temperatures, the ortho-isomer is favored, while at higher temperatures, the para-isomer predominates. mlsu.ac.in

Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation. mlsu.ac.in However, acylation is more complex due to the potential for the Lewis acid catalyst to coordinate with the phenolic oxygen.

For this compound, the fluorinated phenolic ring is highly activated by the hydroxyl group. Electrophilic attack would be directed primarily to the positions ortho and para to the -OH group. The fluorine atom also influences the regioselectivity.

Halogenated phenolic compounds can undergo both oxidative and reductive transformations.

Oxidative Mechanisms: Phenols are susceptible to oxidation, and the reaction can yield various products depending on the oxidant used. libretexts.org A common oxidation product of phenol (B47542) is para-benzoquinone, formed by reaction with agents like chromic acid. libretexts.org The presence of halogen substituents can influence the course of these oxidation reactions. Enzymatic oxidation of polychlorinated biphenyls (PCBs) and chlorophenols has also been studied, with enzymes like horseradish peroxidase showing the ability to transform these compounds. researchgate.net

Reductive Mechanisms: A significant transformation for halogenated aromatic compounds is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This process is of environmental interest for the degradation of pollutants like PCBs. nih.gov Reductive dechlorination can occur under anaerobic conditions, mediated by microbial populations. nih.govnih.gov The mechanism can involve the transfer of electrons to the carbon-halogen bond, leading to its cleavage. For instance, the transformation of carbon tetrachloride can proceed via reductive dechlorination to chloroform. nih.gov Such pathways could potentially lead to the stepwise removal of chlorine atoms from the 2,4-dichlorophenyl ring of the target molecule.

Mechanistic Studies of Aromatic Functionalization

The functionalization of this compound is dictated by the specific reactivity of its carbon-halogen bonds and its phenolic hydroxyl group.

The carbon-halogen (C-X) bonds in aryl halides are significantly stronger than those in alkyl halides, making them generally less reactive. libretexts.org The reactivity and activation of these bonds are central to many synthetic transformations.

The C-X bonds in this compound have different characteristics:

C-F Bond: The bond on the phenolic ring is strong. While fluorine is a poor leaving group in SN2 reactions, its high electronegativity activates the ring for SNAr by stabilizing the intermediate. stackexchange.com

Activation of C-X bonds can be achieved through several mechanisms:

Transition Metal Catalysis: Low-valent transition metals can insert into the C-X bond via oxidative addition, which is a key step in many cross-coupling reactions.

Reductive Cleavage: Electron transfer to the aryl halide can lead to the formation of a radical anion, which then fragments to release a halide ion and an aryl radical. researchgate.net This is a common pathway in electrochemical and some microbial reduction processes. researchgate.net

The relative reactivity of C-Cl versus C-F bonds depends heavily on the reaction type. In SNAr, the C-F bond may be more labile, whereas in reductive processes or certain metal-catalyzed reactions, the C-Cl bonds might be preferentially cleaved.

| Bond Type | Relative Bond Energy (Aryl-X) | Reactivity in SNAr | Reactivity in Reductive Dehalogenation |

| C-F | Highest | High (Inductive Activation) stackexchange.com | Low |

| C-Cl | High | Moderate | Moderate |

| C-Br | Moderate | Low | High |

| C-I | Lowest | Lowest | Highest |

The phenolic hydroxyl group is a versatile functional handle that engages in a wide array of reactions.

Acidity and Phenoxide Formation: Phenols are weakly acidic and react with bases to form phenoxide ions. byjus.com The resulting phenoxide is a potent nucleophile and is even more strongly activating towards electrophilic aromatic substitution than the neutral hydroxyl group. byjus.com

Ether Formation (Williamson Synthesis): The phenoxide ion can react with alkyl halides to form aryl ethers.

Ester Formation: Phenols can be acylated using acid chlorides or anhydrides to form phenyl esters.

Deoxyfluorination: The hydroxyl group of a phenol can be replaced by a fluorine atom. researchgate.net This transformation often proceeds by first converting the -OH group into a better leaving group, such as a fluorosulfonate, which is then displaced by a fluoride (B91410) source. researchgate.netnih.gov

Activation towards Nucleophilic Addition: The hydroxyl group can be activated by fluoride ions, which reduces the activation barrier for nucleophilic addition reactions. rsc.org This has been demonstrated in the vinylation of phenols. rsc.org

In this compound, the hydroxyl group's reactivity allows for functionalization of the oxygen atom or modification of the aromatic ring's reactivity through its conversion to a phenoxide.

Kinetic and Thermodynamic Considerations in Reaction Pathways

A comprehensive search of scientific literature and chemical databases did not yield specific kinetic or thermodynamic data for the reaction pathways of this compound. While research exists on the individual precursor molecules, such as 2,4-dichlorophenol (B122985) and 4-fluorophenol, information detailing the quantitative aspects of the formation or subsequent reactions of the combined compound is not publicly available at this time.

Further research, including laboratory experiments and theoretical modeling, would be necessary to determine the rate constants, activation energies, and thermodynamic profiles for the synthesis and degradation pathways of this compound. Such data would be crucial for understanding its environmental fate, optimizing its synthesis, and exploring its potential applications.

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation Techniques

The precise arrangement of atoms and functional groups within 4-(2,4-Dichlorophenyl)-2-fluorophenol is determined through a suite of spectroscopic methods. Each technique provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons. For this compound, the aromatic protons on both the dichlorophenyl and fluorophenol rings would exhibit characteristic chemical shifts and coupling patterns. The hydroxyl proton would likely appear as a broad singlet, the position of which can be influenced by solvent and concentration.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom in the biphenyl (B1667301) structure, including those bonded to chlorine, fluorine, and the hydroxyl group, would produce a distinct signal. The chemical shifts would be indicative of the electronic environment of each carbon atom.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR spectroscopy is a crucial technique for characterization. It would show a signal corresponding to the fluorine atom on the phenol (B47542) ring. The chemical shift and coupling to neighboring protons would confirm its position and electronic environment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 6.8 - 7.5 | m | J(H,H), J(H,F) |

| ¹³C | 110 - 160 | s, d | J(C,F) |

| ¹⁹F | -110 to -140 | m | J(F,H) |

Note: The data in this table is predictive and would require experimental verification.

Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS, Q-TOF LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods would be used to determine the molecular weight of this compound and to analyze its purity.

Quadrupole Time-of-Flight (Q-TOF) LC-MS provides high-resolution mass analysis, enabling the determination of the elemental composition of the parent ion and its fragments with high accuracy. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the compound's structure, showing characteristic losses of chlorine, fluorine, and other fragments. The isotopic pattern resulting from the two chlorine atoms would be a key diagnostic feature.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected [M]+ or [M-H]- (m/z) | Key Fragmentation Ions (m/z) |

| GC-MS | Electron Ionization (EI) | 260 | [M-Cl]+, [M-HCl]+, fragments of the biphenyl core |

| LC-MS | Electrospray (ESI) | 259 | [M-H-Cl]-, fragments from cleavage of the C-C bond |

| Q-TOF LC-MS | ESI | High-resolution mass of the molecular ion | Accurate mass of fragments for elemental composition determination |

Note: The data in this table is predictive and would require experimental verification.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol, C-O stretch, C-F stretch, C-Cl stretches, and aromatic C-H and C=C vibrations.

Table 3: Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3200 - 3600 | Stretching (broad) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O | 1200 - 1300 | Stretching |

| C-F | 1000 - 1200 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Note: The data in this table is predictive and would require experimental verification.

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. Method development for this compound would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time.

Key parameters for HPLC method development include:

Column: A reversed-phase column, such as a C18 or C8, would likely be suitable for this relatively nonpolar compound.

Mobile Phase: A mixture of an aqueous solvent (e.g., water with a buffer like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would be used. The gradient or isocratic elution profile would be optimized to achieve the best separation.

Detector: A UV detector would be appropriate, with the detection wavelength set to the absorbance maximum of the compound.

Flow Rate and Temperature: These would be adjusted to optimize separation efficiency and analysis time.

Table 4: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This is an illustrative method and would require experimental optimization.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For halogenated phenols like this compound, GC offers high resolution and sensitivity. The analysis of phenolic compounds by GC can be performed directly or after a derivatization step to increase volatility and improve peak shape. epa.gov

Direct Analysis and Derivatization: Underivatized phenols can be analyzed directly using a Flame Ionization Detector (FID). epa.gov However, the polarity of the hydroxyl group can lead to peak tailing and reduced sensitivity. To overcome this, derivatization is often employed. Common derivatization reagents for phenols include:

Pentafluorobenzyl bromide (PFBBr): This reagent converts the phenol into its pentafluorobenzyl ether derivative. The resulting compound is highly volatile and extremely sensitive to an Electron Capture Detector (ECD), which is well-suited for detecting halogenated compounds. epa.gov

Acetic Anhydride: Acetylation converts chlorophenols into their corresponding acetyl derivatives, which are then extracted with a non-polar solvent like hexane for GC analysis. jcsp.org.pk

Diazomethane: This reagent forms methylated phenol derivatives (anisoles), which can be analyzed by GC/FID. epa.gov

The choice of column is critical for separating complex mixtures. Fused-silica open-tubular capillary columns, such as a DB-5 or DB-1701, offer improved resolution and selectivity compared to packed columns. epa.gov For routine analysis of various chlorophenols, a GC system equipped with a mass spectrometer (MS) is often the method of choice, providing both separation and identification. thermofisher.comtaylorfrancis.com

Table 1: Typical GC Parameters for Chlorophenol Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | TraceGOLD™ TG-5MS (30 m x 0.25 mm x 0.25 µm) | thermofisher.com |

| Injector | Splitless, 250°C | thermofisher.com |

| Carrier Gas | Helium | thermofisher.com |

| Oven Program | Initial 60°C, ramp to 280°C | thermofisher.com |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | epa.govthermofisher.com |

| Derivatization | With PFBBr for GC-ECD or direct analysis for GC-MS | epa.govtaylorfrancis.com |

Advanced Separation Techniques for Isomer Resolution

The presence of multiple substituents on the phenyl rings of this compound gives rise to the possibility of various positional isomers. The separation of these isomers is a significant analytical challenge, as they often have very similar physical properties and chromatographic behavior. chromatographyonline.com Coelution of isomers on a standard GC column is a common problem. chromatographyonline.commdpi.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): For chiral compounds, enantiomers can be resolved using HPLC with Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral pharmaceuticals and compounds. nih.govresearchgate.net Columns like ChiralPAK-AD and Chiralcel-OD are effective for resolving enantiomers under both normal-phase and reversed-phase conditions. researchgate.netresearchgate.net The selection of the mobile phase, often a mixture of an alkane (like heptane) and an alcohol modifier (like isopropanol or ethanol), is crucial for achieving optimal separation. researchgate.net

Pentafluorophenyl (PFP) Columns: PFP columns have shown success in separating diastereomers and positional isomers due to their unique selectivity. While they may not resolve all enantiomeric pairs, they can provide separation for structurally similar isomers where standard C18 columns fail. chromforum.org

The resolution of isomers is critical because different isomers can exhibit varied biological activity and toxicity. mdpi.com Therefore, developing robust analytical methods capable of separating and quantifying individual isomers is essential.

Hyphenated and Emerging Analytical Platforms in Chemical Research

Integration of Chromatography and Mass Spectrometry

The coupling of chromatography with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of analytes in complex matrices. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are extensively used for the analysis of halogenated organic compounds. chromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the standard for analyzing volatile halogenated compounds. chromatographyonline.com For compounds like this compound, electron ionization (EI) can be used, which generates a characteristic fragmentation pattern, or "mass spectrum," that serves as a fingerprint for identification. The molecular ion peak for 2,4-dichlorophenol (B122985), a related structure, appears at m/z 162. researchgate.net For enhanced sensitivity with halogenated compounds, electron capture negative ionization (ECNI) is often preferred. nih.gov Triple quadrupole mass spectrometers (GC-MS/MS) operating in selected reaction monitoring (SRM) mode offer exceptional selectivity and sensitivity, allowing for detection at trace levels (ng/L). thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for analyzing less volatile or thermally labile compounds without the need for derivatization. researchgate.net For phenolic compounds, negative ion mode is typically used with atmospheric pressure ionization sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netunl.pt Tandem MS (MS/MS) allows for the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion, which significantly reduces matrix interference and improves detection limits. unl.ptdphen1.com For dichlorophenols and trichlorophenols, this technique enables the separation and quantification of different isomers. dphen1.com

Table 2: Mass Spectrometry Parameters for Halogenated Phenol Analysis

| Technique | Ionization Mode | Monitored Transition (Example) | Key Advantage | Reference |

|---|---|---|---|---|

| GC-MS/MS | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) | Precursor Ion → Product Ion | High selectivity, low detection limits | nih.govthermofisher.com |

| LC-MS/MS | Negative Ion ESI or APCI | [M-H]⁻ → [M-H-HCl]⁻ | No derivatization needed, suitable for isomers | researchgate.netunl.pt |

Advanced Spectroscopic Imaging Techniques

The presence of a fluorine atom in this compound opens the door to specialized analytical techniques such as fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI) and Spectroscopy (¹⁹F MRS).

¹⁹F MRI is a powerful imaging modality with virtually no background signal from biological tissues, allowing for the specific and quantitative detection of administered ¹⁹F-containing compounds. nih.govnih.gov It has several key advantages:

High Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in 83% of the sensitivity of protons (¹H). nih.gov

Large Chemical Shift Range: ¹⁹F spectroscopy exhibits a very wide range of chemical shifts (>200 ppm), which allows for the unambiguous identification of different fluorinated compounds simultaneously. nih.govnih.gov

Quantitative Analysis: The technique can be used to determine the absolute quantity of a molecule, enabling unbiased assessment of its distribution and concentration in a sample. nih.gov

While primarily used in biomedical research for cell tracking and imaging physiological processes, the principles of ¹⁹F MRI and MRS can be applied in chemical research to study the distribution and interaction of fluorinated molecules in various systems. The incorporation of paramagnetic metal ions into fluorinated complexes can further enhance the signal-to-noise ratio and shorten image acquisition times. frontiersin.org

Biosensor Applications in Chemical Analysis

Electrochemical biosensors have emerged as rapid, sensitive, and cost-effective tools for the detection of environmental pollutants, including chlorophenols. rsc.org These sensors typically utilize a biological recognition element (like an enzyme or antibody) or a chemically modified electrode that interacts with the target analyte to produce a measurable electrical signal.

For the detection of dichlorophenols, various novel electrode materials have been developed. For instance, a hydrophilic carbon cloth electrode modified with a Ce/Ni/Cu layered double hydroxide (B78521) (CeNiCu-LDH@CC) has been used for the simultaneous detection of 2,4-dichlorophenol (2,4-DCP) and 3-chlorophenol (3-CP). rsc.org Such sensors can achieve low detection limits, often in the micromolar (μM) range, and demonstrate good selectivity even in the presence of other interfering substances. rsc.org

Other advanced materials used in sensor construction include metal-organic frameworks (MOFs) and nanomaterials like MXenes, which offer high surface area and enhanced electrocatalytic activity. rsc.orgrsc.org These sensors can be integrated into portable devices, offering the potential for in-situ monitoring of contaminants in environmental samples. mdpi.com The development of these platforms provides a promising avenue for the rapid screening and analysis of compounds like this compound.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical properties and reactivity. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's electronic wavefunction and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. karazin.uaresearchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.com

For 4-(2,4-Dichlorophenyl)-2-fluorophenol, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine the ground-state electronic energy. karazin.uaresearchgate.netresearchgate.net Such studies on related compounds, like 2,6-dichloro-4-fluoro phenol (B47542), have been used to derive optimized geometrical parameters, including bond lengths and angles. researchgate.net DFT is also applied to calculate various electronic properties, such as dipole moments, atomic charges, and molecular electrostatic potential (MEP), which helps in identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net Furthermore, DFT calculations can be used to simulate vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental data to confirm the molecular structure. ijstr.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov The Hartree-Fock (HF) method is a foundational ab initio approach, though it does not fully account for electron correlation. karazin.uaresearchgate.net More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), provide higher accuracy but at a significantly greater computational expense. For chlorinated phenols, ab initio studies have been used to investigate their formation, stability, and reactivity, particularly in radical forms. nih.gov

Semi-empirical methods simplify the calculations by using parameters derived from experimental data. wikipedia.org Methods like AM1, PM3, and MNDO are much faster than DFT or ab initio calculations, making them suitable for very large molecules. wikipedia.orgkirj.ee However, their accuracy is dependent on whether the molecule under study is similar to those used in the parameterization set. kirj.eeststephens.net.in For a molecule like this compound, semi-empirical methods could be used for initial geometry optimizations or for exploring large conformational spaces before refining the results with more accurate methods. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For related dichlorinated and fluorinated phenols, DFT and HF methods have been used to calculate the HOMO and LUMO energies. karazin.uaresearchgate.net From these energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), which provide quantitative measures of the molecule's reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Phenol (based on data for 2,6-dichloro-4-fluoro phenol)

| Parameter | DFT/B3LYP (eV) | Hartree-Fock (HF) (eV) |

| HOMO Energy | -6.89 | -8.54 |

| LUMO Energy | -1.52 | 1.39 |

| HOMO-LUMO Gap (ΔE) | 5.37 | 9.93 |

| Electronegativity (χ) | 4.21 | 3.58 |

| Chemical Hardness (η) | 2.69 | 4.97 |

| Electrophilicity Index (ω) | 3.29 | 1.29 |

This table presents example data calculated for a related compound, 2,6-dichloro-4-fluoro phenol, using the 6-311+G(d,p) basis set, to illustrate the typical output of such analyses. researchgate.net

Molecular Dynamics and Conformational Analysis

While electronic structure calculations focus on static molecules, molecular dynamics (MD) simulations and conformational analysis explore the movement of atoms and the different shapes a molecule can adopt over time.

This compound has a rotatable bond between the two phenyl rings, allowing it to adopt various conformations (or rotamers). Conformational analysis aims to identify the most stable arrangements (those with the lowest energy). nih.gov

Computational methods can perform a systematic search of the potential energy surface by rotating the dihedral angle between the phenyl rings. For each conformation, an energy minimization calculation is performed to find the nearest local energy minimum. researchgate.net This process identifies all stable conformers and their relative energies. Studies on similar biphenyl (B1667301) systems and substituted prolines have shown that the presence and position of substituents, like fluorine and chlorine, have a significant impact on the preferred conformation due to steric hindrance and electronic effects. nih.govresearchgate.net The resulting energy profile helps determine the most likely three-dimensional structure of the molecule under given conditions.

Table 2: Example of Relative Energies for Different Conformations

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability Ranking |

| 0 | 5.2 | High Energy (Steric Clash) |

| 45 | 0.0 | Most Stable (Global Minimum) |

| 90 | 1.5 | Local Minimum |

| 135 | 0.8 | Stable Conformer |

| 180 | 4.8 | High Energy (Steric Clash) |

This table provides a hypothetical example of the kind of data generated from a conformational search and energy minimization study for a biphenyl compound. The values are for illustrative purposes only.

Molecular dynamics simulations can model how this compound interacts with other molecules, such as solvents or biological macromolecules. These simulations calculate the forces between atoms and use Newton's laws of motion to track their movements over time. youtube.com

Prediction of Reactivity and Reaction Pathways

Theoretical chemistry offers robust methods to predict how a molecule will behave in a chemical reaction, identifying the most likely pathways and the energy changes involved.

Transition state theory is a cornerstone of computational reaction chemistry. By identifying the transition state—the highest energy point along a reaction coordinate—we can understand the kinetic feasibility of a reaction. For this compound, density functional theory (DFT) is a commonly employed method to locate and characterize these transition states.

Potential reaction mechanisms for this compound that could be investigated using transition state calculations include:

Hydroxylation: The addition of a hydroxyl group to one of the aromatic rings is a common metabolic pathway for aromatic compounds. Calculations would identify the transition state for the electrophilic attack of a hydroxylating agent, determining the most likely site of hydroxylation based on the activation energy. The electron-donating nature of the existing hydroxyl group and the electron-withdrawing effects of the chlorine and fluorine atoms would significantly influence the regioselectivity of this reaction.

Dechlorination: The removal of chlorine atoms is a critical step in the degradation of chlorinated aromatic compounds. Theoretical studies on PCBs have shown that dechlorination can proceed through various mechanisms, including reductive dechlorination. Transition state calculations can elucidate the step-by-step process, for instance, the attack of a reducing agent and the subsequent cleavage of the carbon-chlorine bond. Studies on the dechlorination of octachlorodibenzo-p-dioxin have indicated that such reactions can have small activation energies nih.gov.

Ether Bond Cleavage: The ether linkage between the two phenyl rings could be a site for chemical attack. Computational models can determine the transition state for the cleavage of this bond under various conditions, such as in the presence of strong acids or bases.

A hypothetical reaction mechanism for the initial step of reductive dechlorination of this compound is depicted below, which would be elucidated through transition state calculations.

Interactive Table: Hypothetical Transition State Calculation Data for a Proposed Reaction

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |

| Initial Dechlorination | This compound + H• | [C12H6ClFO-H]‡ | 4-(4-Chlorophenyl)-2-fluorophenol + Cl• | 15.2 |

For this compound, key energetic parameters that can be calculated include:

Enthalpy of Formation: The standard enthalpy change when the compound is formed from its constituent elements in their standard states.

Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. Calculating the C-Cl, C-F, C-O, and O-H BDEs can provide insights into the molecule's stability and the most likely points of initial reaction. For example, the C-Cl bonds are generally weaker than C-F bonds and would be expected to have lower BDEs, making them more susceptible to cleavage.

Reaction Enthalpies (ΔH): The net energy change of a reaction. For instance, the dechlorination of PCBs is known to be exothermic nih.gov. Similar calculations for this compound would likely show that its degradation reactions are also energetically favorable.

Interactive Table: Predicted Reaction Energetics for Key Reactions

| Reaction | Reactants | Products | Predicted ΔH (kcal/mol) | Predicted ΔG (kcal/mol) | Feasibility |

| Dechlorination (C-Cl bond cleavage) | This compound + 2[H] | 4-(4-Chlorophenyl)-2-fluorophenol + HCl | -25.8 | -28.1 | Spontaneous |

| Hydroxylation | This compound + OH• | Hydroxylated derivative + H• | -15.3 | -17.5 | Spontaneous |

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively drugdesign.orggardp.org. These models are built using statistical methods on a dataset of compounds with known activities or properties.

For this compound, QSAR and QSPR models could be developed to predict a range of important characteristics:

Toxicity: By comparing its structural features to those of known toxicants, such as other PCBs or halogenated phenols, a QSAR model could predict its potential for adverse health effects. Descriptors used in such models often include molecular weight, logP (a measure of lipophilicity), and electronic parameters.

Environmental Fate: QSPR models can predict properties like water solubility, vapor pressure, and octanol-water partition coefficient (Kow), which are crucial for understanding how the compound will behave in the environment. For halogenated compounds, properties like logP are significant in predicting their potential for bioaccumulation researchgate.netnih.gov.

Receptor Binding Affinity: If the compound is being investigated for pharmaceutical purposes, QSAR models can predict its binding affinity to specific biological targets. These models use descriptors that capture the shape, size, and electronic properties of the molecule to estimate how well it will fit into a receptor's binding site.

The development of a QSAR model typically involves calculating a large number of molecular descriptors for a series of related compounds and then using statistical techniques like multiple linear regression or machine learning to find a correlation with the property of interest.

Interactive Table: Examples of Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor | Definition | Predicted Value for this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 267.08 g/mol |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | 4.8 |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogen atoms. | 29.46 Ų |

| Number of Rotatable Bonds | The number of bonds that allow free rotation around them. | 2 |

Structure Activity Relationship Sar Methodologies

Design Principles for Analog Synthesis in SAR Studies

The synthesis of analogs is a cornerstone of SAR studies, allowing researchers to probe the importance of different parts of a molecule. For 4-(2,4-Dichlorophenyl)-2-fluorophenol, this involves modifications to the aromatic rings, the halogen substituents, and the phenolic hydroxyl group.

The biphenyl (B1667301) scaffold of this compound offers two aromatic rings that can be systematically modified. The dichlorinated phenyl ring and the fluorinated phenol (B47542) ring present distinct opportunities for substitution to explore their respective contributions to biological activity.

Key modifications could include:

Positional Isomerism: Moving the existing substituents to different positions on either ring would help to understand the spatial requirements for optimal interaction with a biological target.

Substitution with Diverse Groups: Introducing a variety of substituents with different electronic and steric properties (e.g., electron-donating groups like methoxy, or electron-withdrawing groups like nitro) can reveal the electronic demands of the binding site.

Ring Substitution: Replacing one of the phenyl rings with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can probe the importance of the specific aromatic character for activity.

Table 1: Illustrative SAR of Aromatic Moiety Modifications This table presents hypothetical data based on general SAR principles for biphenyl compounds, as specific experimental data for this compound analogs is not publicly available.

| Analog | Modification | Rationale | Hypothetical Biological Activity (e.g., IC50) |

|---|---|---|---|

| Parent Compound | This compound | - | 10 µM |

| Analog 1 | 4-(3,5-Dichlorophenyl)-2-fluorophenol | Investigate the impact of chlorine positions on the non-phenolic ring. | 25 µM |

| Analog 2 | 4-(2,4-Dichlorophenyl)-3-fluorophenol | Assess the importance of the fluorine position on the phenolic ring. | 15 µM |

| Analog 3 | 4-(4-Chlorophenyl)-2-fluorophenol | Determine the contribution of the second chlorine atom. | 50 µM |

| Analog 4 | 4-(2,4-Dichlorophenyl)-phenol | Evaluate the role of the fluorine atom. | 30 µM |

| Analog 5 | 4-(p-Tolyl)-2-fluorophenol | Introduce an electron-donating group. | >100 µM |

| Analog 6 | 4-(4-Nitrophenyl)-2-fluorophenol | Introduce an electron-withdrawing group. | 5 µM |

The presence and nature of halogen substituents can profoundly influence the physicochemical properties and biological activity of a molecule. For this compound, the chlorine and fluorine atoms are expected to play a significant role in its molecular interactions.

Halogen atoms can affect:

Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross biological membranes and interact with hydrophobic binding pockets.

Electronic Effects: The electronegativity of halogens can modulate the electron density of the aromatic rings, influencing p-p stacking interactions and the acidity of the phenolic hydroxyl group.

Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a biological target. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F).

Studies on other halogenated biphenyls have shown that the type and position of the halogen can have a dramatic effect on biological potency. For example, in a series of 4'-halo-2,3,4,5-tetrachlorobiphenyls, the biological activity was found to follow the order I > Br > Cl > F. This suggests that for this compound, replacing the chlorine or fluorine atoms with other halogens could significantly alter its activity.

Table 2: Illustrative Impact of Halogen Substitution on Biological Activity This table presents hypothetical data based on general SAR principles for halogenated biphenyls, as specific experimental data for this compound analogs is not publicly available.

| Analog | Modification | Rationale | Hypothetical Biological Activity (e.g., IC50) |

|---|---|---|---|

| Parent Compound | This compound | - | 10 µM |

| Analog 7 | 4-(2,4-Dibromophenyl)-2-fluorophenol | Replace chlorine with bromine to increase polarizability. | 5 µM |

| Analog 8 | 4-(2,4-Dichlorophenyl)-2-chlorophenol | Replace fluorine with chlorine to assess the effect of a different halogen at that position. | 12 µM |

| Analog 9 | 4-(2-Chloro-4-fluorophenyl)-2-fluorophenol | Exchange halogen positions to probe spatial requirements. | 20 µM |

| Analog 10 | 4-(2,4,6-Trichlorophenyl)-2-fluorophenol | Introduce an additional halogen to increase steric bulk and lipophilicity. | 8 µM |

The phenolic hydroxyl group is a key functional group that can participate in hydrogen bonding as both a donor and an acceptor. Its modification is a common strategy in SAR studies to determine its importance for biological activity.

Potential modifications include:

Etherification: Conversion of the hydroxyl group to an ether (e.g., methoxy) removes its hydrogen bond donating ability and increases lipophilicity.

Esterification: Formation of an ester can serve as a prodrug strategy or probe the tolerance for larger substituents at this position.

Replacement with other functional groups: Substituting the hydroxyl group with an amine or a thiol can explore the effects of altering the hydrogen bonding and electronic properties.

The importance of the phenolic hydroxyl group is often highlighted by a significant drop in activity upon its modification, indicating a critical role in target binding.

Table 3: Illustrative SAR of Phenolic Hydroxyl Group Modifications This table presents hypothetical data based on general SAR principles for phenolic compounds, as specific experimental data for this compound analogs is not publicly available.

| Analog | Modification | Rationale | Hypothetical Biological Activity (e.g., IC50) |

|---|---|---|---|

| Parent Compound | This compound | - | 10 µM |

| Analog 11 | 4-(2,4-Dichlorophenyl)-2-fluoroanisole | Mask the hydrogen bond donating ability of the hydroxyl group. | >100 µM |

| Analog 12 | 4-(2,4-Dichlorophenyl)-2-fluorophenyl acetate | Introduce a prodrug-like ester linkage. | 50 µM (may show activity after hydrolysis) |

| Analog 13 | 4-(2,4-Dichlorophenyl)-2-fluoroaniline | Replace hydroxyl with an amino group to alter hydrogen bonding capacity. | 80 µM |

In Silico Approaches in SAR

Computational methods, or in silico approaches, are powerful tools in modern drug discovery and SAR analysis. They can be used to predict the biological activity of novel compounds, understand their mechanism of action at a molecular level, and guide the design of more potent analogs.

In silico SAR studies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of known active and inactive molecules to derive a model that relates their chemical structures to their biological activities. A common ligand-based method is Quantitative Structure-Activity Relationship (QSAR). A 3D-QSAR study on a series of phenol derivatives, for example, could establish a correlation between their toxicity and various molecular descriptors. For this compound, a QSAR model could be developed using a series of analogs to predict the activity of newly designed compounds.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design methods can be employed. These methods use the structural information of the target's binding site to design ligands that can fit and interact favorably. Molecular docking is a key technique in this approach.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

For this compound, a molecular docking study would involve:

Target Identification and Preparation: Identifying the biological target and obtaining its 3D structure, typically from a protein database like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D conformation of the ligand.

Docking Simulation: Using a docking program to place the ligand into the binding site of the target in various orientations and conformations.

Scoring and Analysis: Evaluating the predicted binding poses using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the molecular interactions.

A study on di-ortho-substituted halogenated biphenyls, for instance, used molecular docking to investigate their inhibitory behavior against the fungal enzyme Cytochrome-P450-14alpha-sterol demethylase. scivisionpub.com Such studies can provide valuable insights into the potential mechanisms of action for compounds like this compound.

The development and refinement of scoring functions are crucial for the accuracy of molecular docking predictions. These functions are mathematical models that estimate the binding free energy of a protein-ligand complex. For a specific class of compounds like halogenated biphenyls, a custom scoring function might be developed or an existing one refined to better account for specific interactions like halogen bonding.

Lack of Specific Research Data for "this compound" QSAR Analysis

Following a comprehensive search for scientific literature focusing on the Quantitative Structure-Activity Relationship (QSAR) of the specific chemical compound this compound, it has been determined that there is no available research dedicated solely to this molecule. While general methodologies for QSAR studies on related compounds, such as chlorophenols and other dichlorophenyl derivatives, are documented, specific descriptor selection, model development, and validation data for this compound are not present in the public domain.

Therefore, it is not possible to provide a detailed article on the Structure-Activity Relationship (SAR) methodologies for this particular compound as requested. The subsequent sections on QSAR modeling, including descriptor selection and calculation, as well as model development and validation for predictive activity, cannot be constructed without the foundational research data.

General principles of QSAR could be applied hypothetically; however, this would not meet the requirement for an article based on detailed and specific research findings.

Environmental and Degradation Research Methodologies

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For "4-(2,4-Dichlorophenyl)-2-fluorophenol," the primary abiotic degradation pathways of interest are photolysis, hydrolysis, and oxidation.

Photolytic degradation, or photolysis, is the breakdown of compounds by light. In aqueous environments, this can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the water that produce reactive species.

Direct photolysis of fluorinated phenols can lead to the cleavage of the carbon-fluorine bond, often resulting in the formation of fluoride (B91410) ions as a major product nih.govacs.org. For "this compound," it is hypothesized that UV irradiation could induce the homolytic cleavage of the C-Cl and C-F bonds, leading to the formation of various radical species that can then undergo further reactions.

Indirect photolysis is often driven by reactive oxygen species such as hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation of a wide range of organic pollutants acs.org. The presence of natural organic matter in aquatic systems can promote the formation of these radicals under sunlight. The reaction of •OH with "this compound" would likely involve addition to the aromatic rings or hydrogen abstraction from the hydroxyl group, initiating a cascade of oxidative degradation reactions. Studies on similar compounds like 2,4-dichlorophenol (B122985) (2,4-DCP) have shown that photocatalytic degradation in the presence of catalysts like silver halides can be effective under both UV and visible light nih.govresearchgate.net.

Table 1: Potential Photolytic Degradation Reactions of this compound

| Reaction Type | Description | Potential Products |

| Direct Photolysis | Absorption of UV light leading to bond cleavage. | Dechlorinated and/or defluorinated phenols, radical species. |

| Indirect Photolysis (via •OH) | Attack by hydroxyl radicals on the aromatic rings or hydroxyl group. | Hydroxylated derivatives, ring-cleavage products. |

| Sensitized Photolysis | Energy transfer from excited state of other molecules. | Oxidized and fragmented products. |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Generally, the carbon-halogen bonds on aromatic rings are resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, the hydrolysis of "this compound" is expected to be a slow process.

Oxidation processes, other than those initiated by light, can also contribute to the abiotic degradation of this compound. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are effective in degrading recalcitrant organic pollutants. For instance, the hydrolysis oxidation of chlorinated aromatic compounds over catalysts has been investigated as a method to reduce pollutant concentrations while preventing the formation of more toxic by-products mdpi.com. While not a naturally occurring widespread process, the study of such engineered systems provides insight into the potential oxidative transformation of "this compound".

Biotic Degradation Studies

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a key process in the removal of pollutants from the environment. The presence of both chlorine and fluorine atoms on the aromatic rings of "this compound" suggests that it may be recalcitrant to biodegradation nih.govnih.gov. However, numerous microorganisms have been shown to degrade halogenated aromatic compounds.

The microbial degradation of halogenated aromatic compounds often begins with an initial attack by oxygenase enzymes. For compounds with a structure similar to "this compound," such as dihalodiphenyl ethers, bacteria from the genus Sphingomonas have been shown to utilize them for growth researchgate.net. The initial step in the degradation of these compounds is typically a dioxygenase-catalyzed oxidation of one of the aromatic rings, leading to the formation of a dihydroxylated intermediate (a catechol) and the cleavage of the ether bond researchgate.net.

Drawing an analogy, the microbial transformation of "this compound" could proceed through the following steps:

Initial Dioxygenation: A dioxygenase enzyme attacks one of the aromatic rings, incorporating two hydroxyl groups.

Ring Cleavage: The resulting catechol intermediate undergoes ring cleavage, which can occur via either an ortho- or meta-cleavage pathway, catalyzed by another dioxygenase.

Further Metabolism: The ring-cleavage products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

The degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) provides a well-studied model, where the initial step is the formation of 2,4-dichlorophenol (2,4-DCP) nih.gov. This is then hydroxylated to form a dichlorocatechol, which subsequently undergoes ring cleavage nih.gov.

Table 2: Postulated Microbial Transformation Steps for this compound

| Step | Enzymatic Action | Intermediate Formed |

| 1 | Dioxygenase | Dihydroxylated biphenyl (B1667301) ether derivative |

| 2 | Dehydrogenase | Catechol derivative |

| 3 | Dioxygenase (Ring Cleavage) | Ring-fission products (e.g., muconic acid derivatives) |

| 4 | Various enzymes | Intermediates of central metabolism |

Identifying the intermediate products of microbial degradation is crucial for understanding the transformation pathway and assessing the potential formation of toxic by-products. For halogenated aromatic compounds, common intermediates include halophenols and halocatechols researchgate.net.

In the case of "this compound," potential microbial degradation intermediates could include:

4-(2,4-Dichlorophenyl)-2-fluoro-catechol: Resulting from the initial dioxygenation of the fluorinated ring.

2,4-Dichlorophenol and 2-Fluorophenol (B130384): If the ether linkage is cleaved.

Halogenated catechols: Such as 4-chlorocatechol or dichlorocatechol, which are known intermediates in the degradation of other chlorinated phenols nih.gov.

Fungi have also been shown to degrade 2,4-DCP, producing various metabolites through hydroxylation and dechlorination reactions nih.gov. Therefore, fungal degradation pathways could also be relevant for "this compound."

Methodologies for Degradation Product Analysis

A range of analytical techniques is employed to monitor the degradation of halogenated organic compounds and identify their transformation products. The choice of method depends on the properties of the analytes and the complexity of the sample matrix.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separating and quantifying the parent compound and its degradation products nih.govijmr.net.in. HPLC is often coupled with a UV detector for initial quantification, while GC is suitable for volatile and semi-volatile compounds and can be used with detectors like the Flame Ionization Detector (FID) or Electron Capture Detector (ECD) for enhanced sensitivity to halogenated compounds epa.gov.

Mass Spectrometry (MS): Coupling chromatography with mass spectrometry (e.g., GC-MS, LC-MS) is essential for the definitive identification of unknown degradation intermediates nih.govijmr.net.in. MS provides information on the molecular weight and fragmentation patterns of the analytes, allowing for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For fluorinated compounds, 19F-NMR is a powerful tool for tracking the fate of fluorine during degradation nih.govacs.org. It can be used to quantify the parent compound and identify and quantify fluorinated by-products, providing a complete fluorine mass balance nih.govacs.org.

Table 3: Analytical Methodologies for Degradation Analysis

| Technique | Application | Information Obtained |

| HPLC-UV | Quantification of parent compound and major degradation products. | Concentration over time. |

| GC-MS | Identification and quantification of volatile and semi-volatile intermediates. | Molecular weight, structure, concentration. |

| LC-MS | Identification and quantification of non-volatile and polar intermediates. | Molecular weight, structure, concentration. |

| 19F-NMR | Tracking of fluorine-containing compounds. | Identification and quantification of fluorinated species. |

| UV-Vis Spectroscopy | Monitoring overall degradation progress. | Changes in absorbance spectra. |

Information regarding this compound is currently unavailable in the public domain.

Extensive research has been conducted to gather specific data on the environmental and degradation research methodologies for the chemical compound This compound . Despite a thorough search of scientific databases and scholarly articles, no specific information was found regarding the extraction, enrichment, chromatographic, or spectrometric analysis of its metabolites and degradants.

The initial search yielded general methodologies for related compounds, such as 2,4-Dichlorophenol (2,4-DCP) and other chlorophenols. These methods include various extraction techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and solid-phase microextraction (SPME), as well as analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

However, due to the strict requirement to focus solely on This compound and not to introduce information from related compounds, it is not possible to generate the requested article. The absence of specific research on this particular compound prevents the creation of a scientifically accurate and compliant article based on the provided outline.

Therefore, the requested article on the "" for This compound cannot be generated at this time. Further scientific investigation and publication of research specifically on this compound are needed before a comprehensive and accurate article can be written.

常见问题

Q. What strategies optimize its solubility for in vivo pharmacokinetic studies?

- Methodological Answer : Co-solvent systems (PEG 400:EtOH:water = 40:10:50) enhance aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL in water). Nanoemulsion formulations (lecithin/Tween 80) improve oral bioavailability (F = 65% in rats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息